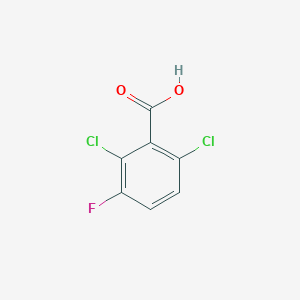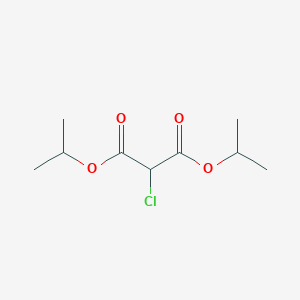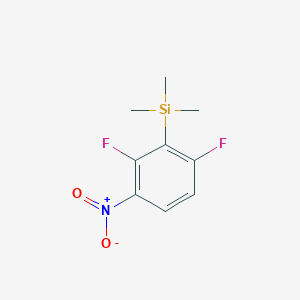![molecular formula C11H5Br2F3N2 B066266 4,6-Dibromo-2-[4-(trifluoromethyl)phenyl]pyrimidine CAS No. 180608-06-4](/img/structure/B66266.png)
4,6-Dibromo-2-[4-(trifluoromethyl)phenyl]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dibromo-2-[4-(trifluoromethyl)phenyl]pyrimidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a pyrimidine derivative and has been synthesized using different methods.
Wissenschaftliche Forschungsanwendungen
4,6-Dibromo-2-[4-(trifluoromethyl)phenyl]pyrimidine has potential applications in various fields of scientific research. It has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. This compound has also been studied for its potential as an anti-inflammatory agent and has shown significant activity in reducing inflammation.
Wirkmechanismus
The mechanism of action of 4,6-Dibromo-2-[4-(trifluoromethyl)phenyl]pyrimidine is not fully understood. However, it is believed that this compound exerts its effects by inhibiting specific enzymes and pathways involved in cancer growth and inflammation.
Biochemische Und Physiologische Effekte
Studies have shown that 4,6-Dibromo-2-[4-(trifluoromethyl)phenyl]pyrimidine has significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in various cell lines. This compound has also been found to have a low toxicity profile, making it a potential candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4,6-Dibromo-2-[4-(trifluoromethyl)phenyl]pyrimidine in lab experiments is its low toxicity profile, which makes it a suitable candidate for further studies. However, one of the limitations is that the mechanism of action of this compound is not fully understood, which makes it challenging to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for the study of 4,6-Dibromo-2-[4-(trifluoromethyl)phenyl]pyrimidine. One potential direction is to study its effects in animal models to determine its efficacy and safety as a therapeutic agent. Another direction is to further investigate its mechanism of action to identify specific targets and pathways involved in its effects. Additionally, this compound could be studied for its potential applications in other fields, such as materials science and nanotechnology.
Conclusion:
In conclusion, 4,6-Dibromo-2-[4-(trifluoromethyl)phenyl]pyrimidine is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method has been well-established, and studies have shown promising results for its anti-cancer and anti-inflammatory properties. While there are limitations to its use in lab experiments, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of 4,6-Dibromo-2-[4-(trifluoromethyl)phenyl]pyrimidine has been achieved using various methods. One of the most common methods is the reaction of 4-(trifluoromethyl)phenylboronic acid with 4,6-dibromo-2-chloropyrimidine in the presence of a palladium catalyst. This method yields the desired compound in good yield and purity.
Eigenschaften
CAS-Nummer |
180608-06-4 |
|---|---|
Produktname |
4,6-Dibromo-2-[4-(trifluoromethyl)phenyl]pyrimidine |
Molekularformel |
C11H5Br2F3N2 |
Molekulargewicht |
381.97 g/mol |
IUPAC-Name |
4,6-dibromo-2-[4-(trifluoromethyl)phenyl]pyrimidine |
InChI |
InChI=1S/C11H5Br2F3N2/c12-8-5-9(13)18-10(17-8)6-1-3-7(4-2-6)11(14,15)16/h1-5H |
InChI-Schlüssel |
ZPVGDTYXDSAAFN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NC(=CC(=N2)Br)Br)C(F)(F)F |
Kanonische SMILES |
C1=CC(=CC=C1C2=NC(=CC(=N2)Br)Br)C(F)(F)F |
Synonyme |
4,6-DIBROMO-2-[4-(TRIFLUOROMETHYL)PHENYL]PYRIMIDINE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



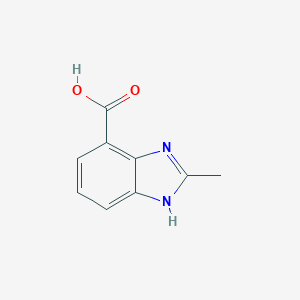
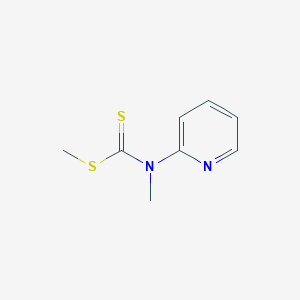
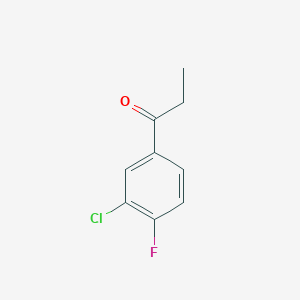



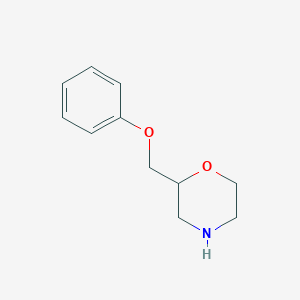
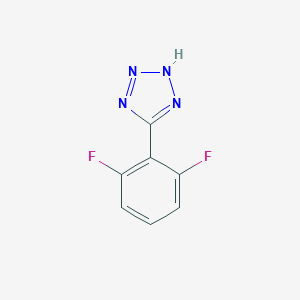
acetic acid](/img/structure/B66199.png)
![[6-(4-Methylpiperazin-1-yl)benzo[b][1,4]benzoxazepin-8-yl] trifluoromethanesulfonate](/img/structure/B66203.png)
